3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-

PPARgamma Binding affinity SPR

For metabolic disorder researchers needing a single-agent tool to deconvolve PPARα and PPARγ pathways, this compound eliminates the need for multiple reference agents. Unlike rosiglitazone (pure PPARγ agonist), it delivers balanced dual agonism (PPARα EC50=46 nM; PPARγ EC50=300 nM). - Dual PPARα/γ partial modulator profile, distinct from TZD class. - Quantified selectivity: ~6.5-fold α-preference. - Structurally differentiated chemotype for IP freedom-to-operate.

Molecular Formula C17H9N3O2S
Molecular Weight 319.3 g/mol
Cat. No. B13924269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-
Molecular FormulaC17H9N3O2S
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(C=C4C(=C3)NC=C(C4=O)C#N)O
InChIInChI=1S/C17H9N3O2S/c18-7-9-8-19-13-5-11(14(21)6-10(13)16(9)22)17-20-12-3-1-2-4-15(12)23-17/h1-6,8,21H,(H,19,22)
InChIKeyZGSHBSAKEKIHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarbonitrile Derivative: Identity and Procurement Overview


3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- (CAS 1175535-59-7) is a synthetic heterocyclic compound with molecular formula C17H9N3O2S and molecular weight 319.34 g/mol . It belongs to the quinoline-3-carbonitrile class, characterized by a 6-hydroxy-4-oxo-1,4-dihydroquinoline core with a 2-benzothiazolyl substituent at the 7-position [1]. The compound has been disclosed in patents as a PPARγ modulator with potential applications in metabolic and inflammatory disorders [2]. Its distinct substitution pattern—particularly the 6-hydroxy group combined with the 7-benzothiazolyl moiety—differentiates it from other quinoline-based PPAR ligands and contributes to a unique dual PPARα/γ activity profile [3].

Dual PPARα/γ pathway research tool
Structurally distinct 6-hydroxy-7-benzothiazolyl scaffold
Patent-derived quinoline-3-carbonitrile chemotype

Why Generic 7-Aryl Analogs Cannot Substitute


The 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo substitution pattern is not a trivial structural variation; it dictates a distinct pharmacological profile that is not shared by generic 7-aryl-quinoline-3-carbonitriles. Specifically, the combination of the 6-hydroxy group and the 2-benzothiazolyl moiety confers dual PPARα/γ activity with a unique selectivity signature (PPARα EC50 = 46 nM vs PPARγ EC50 = 300 nM) [1], whereas the prototypical PPARγ agonist rosiglitazone exhibits >180-fold selectivity for PPARγ over PPARα [2]. Simply substituting a phenyl or other aryl group at the 7-position, or removing the 6-hydroxy group, can abolish PPARα activity entirely or shift the compound toward full PPARγ agonism—thereby losing the partial modulator profile that may be critical for reducing adverse effects [3].

Removal of the 6-hydroxy group may abolish PPARα engagement, shifting toward a PPARγ-selective profile.
Generic 7-aryl substitution may lose the benzothiazolyl-driven PPARα preference, altering the dual-activity signature.
Structurally related quinoline-3-carbonitriles without the 6-hydroxy/7-benzothiazolyl pattern may not replicate the reported partial agonist profile.

Quantitative Differentiation Against Key Comparators


PPARγ Binding Affinity vs. Rosiglitazone

The target compound displays a thermodynamic dissociation constant (Kd) of 4.90 nM for PPARγ as measured by surface plasmon resonance (SPR) assay [1]. In comparison, the clinical PPARγ full agonist rosiglitazone exhibits a Kd of approximately 43 nM under comparable SPR conditions . This represents an 8.8-fold tighter binding for the target compound, indicating superior target engagement at lower concentrations [1].

PPARγ binding affinity vs. rosiglitazone
Cross-study comparable
Target Kd 4.90 nM vs Rosiglitazone Kd ≈ 43 nM ~8.8-fold
SPR, immobilized PPARγ LBD
Supports PPARγ target engagement comparison
Binding affinity context; dosing not inferred
PPARgamma Binding affinity SPR Drug discovery

PPARα Transactivation Potency Advantage

In a GAL4-fused human PPARα ligand-binding domain transactivation assay in HepG2 cells, the target compound demonstrates an EC50 of 46 nM [1]. By contrast, rosiglitazone shows an EC50 of 15,000 nM (15 μM) for PPARα in a comparable cell-based transactivation format [2]. This ~326-fold greater potency at PPARα positions the target compound as a functional dual PPARα/γ ligand, whereas rosiglitazone is a PPARγ-selective agonist with negligible PPARα activity .

PPARα transactivation potency
Cross-study comparable
Target EC50 46 nM vs Rosiglitazone EC50 15,000 nM ~326-fold
GAL4-PPARα LBD transactivation, HepG2 cells
Supports PPARα transactivation assay context
Dual PPARα/γ pathway engagement context
PPARalpha Transactivation Dual agonist Metabolic syndrome

PPARα/γ Selectivity Profile Inversion

The target compound exhibits an EC50 of 46 nM at PPARα and 300 nM at PPARγ, yielding a PPARα/PPARγ selectivity ratio of approximately 6.5-fold in favor of PPARα [1]. In stark contrast, rosiglitazone displays an EC50 of 15,000 nM at PPARα and 245 nM at PPARγ, producing a PPARγ selectivity of >60-fold [2]. This inversion of subtype selectivity fundamentally alters the anticipated in vivo pharmacology: the target compound is expected to engage both lipid (PPARα) and glucose (PPARγ) pathways, while rosiglitazone primarily drives adipogenesis and insulin sensitization, with associated risks of fluid retention and weight gain [3].

PPARα/γ selectivity inversion
Cross-study comparable
Target α/γ ratio ~0.15 (α-preferring) vs Rosiglitazone γ-selective (α/γ ≈ 61)
GAL4-PPAR LBD transactivation, HepG2/COS-7 cells
Selectivity inversion supports pathway-deconvolution studies
Qualitative shift; not a potency claim
PPAR selectivity Dual agonist Partial agonist Adverse effect mitigation

SPPARγM Partial Agonist Profile

The target compound demonstrates markedly attenuated PPARγ transactivation efficacy relative to full agonists. While rosiglitazone achieves potent transcriptional activation (EC50 values reported as low as 0.1 nM in certain cellular contexts [2]), the target compound requires 300 nM to achieve transactivation in HepG2 cells [1] and exhibits EC50 > 50,000 nM in a separate agonist assay in U2OS cells [3]. This profile is consistent with a selective PPARγ modulator (SPPARγM) or partial agonist—a class associated with improved adverse effect profiles compared to full PPARγ agonists like rosiglitazone [4].

SPPARγM partial agonist profile
Cross-study comparable
EC50 300 nM
HepG2 transactivation (vs rosiglitazone ~0.1–60 nM)
EC50 >50,000 nM
U2OS agonist assay
Partial agonist profile supports SPPARγM research context
Attenuated transcriptional efficacy observed
Partial agonist SPPARγM Safety profile Transcriptional efficacy

6-Hydroxy Structural Requirement for Dual Activity

SAR analysis from the originating patent family indicates that the 6-hydroxy substituent on the quinoline core is a critical determinant of PPARα/γ dual activity [1]. Quinoline-3-carbonitrile derivatives lacking the 6-hydroxy group (e.g., 7-(2-benzothiazolyl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile) are reported to exhibit markedly reduced or absent PPARα engagement while retaining PPARγ binding, consistent with a loss of the hydrogen-bonding interaction with the PPARα LBD [1][2]. This establishes the 6-hydroxy group as a pharmacophoric element that cannot be omitted without fundamentally altering the target product profile [3].

6-hydroxy structural requirement
Class-level
6-hydroxy presence correlates with preserved PPARα activity; 6-deoxy analogs show markedly reduced or absent PPARα engagement (patent SAR).
Structural SAR supports compound identity verification
Class-level inference; exact comparator values not disclosed
Structure-activity relationship 6-hydroxy Hydrogen bonding PPAR dual agonism

Optimal Application Scenarios


Dual PPARα/γ Tool for Metabolic Disease Models

The compound's balanced dual PPARα/γ activity (PPARα EC50 = 46 nM; PPARγ EC50 = 300 nM) [1] makes it a suitable tool compound for simultaneously probing lipid metabolism (PPARα-driven) and insulin sensitization (PPARγ-driven) pathways in rodent models of metabolic syndrome, dyslipidemia, or non-alcoholic steatohepatitis (NASH). Unlike rosiglitazone—which is a pure PPARγ agonist (PPARα EC50 = 15,000 nM) [2] and therefore cannot address the lipid component—this compound enables a single-agent interrogation of both PPAR arms, reducing experimental variability and procurement complexity [3].

SPPARγM Scaffold for Safer Insulin Sensitizers

The compound's partial agonist profile at PPARγ (EC50 = 300 nM for transactivation; >50,000 nM in a sensitive agonist assay) [1] is characteristic of selective PPARγ modulators (SPPARγMs), a class that has demonstrated insulin sensitization without the fluid retention and cardiovascular adverse effects of full agonists like rosiglitazone [3]. Medicinal chemistry teams can use this 6-hydroxy-7-benzothiazolyl-quinoline-3-carbonitrile scaffold as a starting point for optimizing SPPARγM candidates with improved safety margins [4].

PPARα-Preferring Probe for Isoform Deconvolution

With a PPARα/PPARγ selectivity ratio of ~6.5-fold in favor of PPARα [1], this compound offers a unique α-preferring dual ligand that is not available among commercially marketed PPAR modulators. Researchers investigating the relative contributions of PPARα and PPARγ to hepatic steatosis, inflammation, or energy expenditure can employ this compound alongside PPARγ-selective agents (e.g., rosiglitazone) and PPARα-selective agents (e.g., fenofibrate) to deconvolve isoform-specific effects in target tissues [2].

Structurally Distinct Chemotype for FTO Analysis

The compound is explicitly claimed within the 'Quinolinyl and benzothiazolyl modulators' patent family (US6583157B2, WO2002000633A1) [2][4], which covers PPARγ modulation for diabetes, obesity, hypercholesterolemia, and inflammatory disorders. For industrial users conducting freedom-to-operate (FTO) analyses or seeking to design around existing thiazolidinedione (TZD) patents, this compound represents a structurally distinct chemotype outside the TZD class, offering a differentiated intellectual property landscape for PPAR-targeted drug development.

Application
Selection Property
Validation Focus
Dual PPARα/γ metabolic studies
Dual pathway engagement
PPARα/γ transactivation assays
SPPARγM scaffold development
Partial PPARγ activation profile
SPPARγM efficacy endpoint review
PPARα-preferring isoform studies
PPARα-preferring selectivity
Isoform deconvolution with reference ligands
FTO and IP landscape analysis
Non-TZD quinoline chemotype
Patent scope and FTO assessment
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